molecular formula C20H48HfO8 B3340232 Tetrakis(1-methoxy-2-methyl-2-propoxy)hafnium(IV) CAS No. 309915-48-8

Tetrakis(1-methoxy-2-methyl-2-propoxy)hafnium(IV)

Cat. No.: B3340232
CAS No.: 309915-48-8
M. Wt: 595.1 g/mol
InChI Key: MZCHLVMRAOQSDA-UHFFFAOYSA-N
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Description

Tetrakis(1-methoxy-2-methyl-2-propoxy)hafnium(IV) is an organometallic compound with the chemical formula Hf(OC(CH3)2CH2OCH3)4. It is a hafnium-based compound used primarily in the field of materials science and chemistry. This compound is known for its high purity and is often used in electronic applications due to its excellent properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrakis(1-methoxy-2-methyl-2-propoxy)hafnium(IV) is typically synthesized through the reaction of hafnium tetrachloride with 1-methoxy-2-methyl-2-propanol in the presence of a base. The reaction is carried out under an inert atmosphere to prevent any unwanted reactions with moisture or oxygen. The general reaction scheme is as follows:

HfCl4+4HOCH2C(CH3)2OCH3Hf(OC(CH3)2CH2OCH3)4+4HCl\text{HfCl}_4 + 4 \text{HOCH}_2\text{C(CH}_3\text{)}_2\text{OCH}_3 \rightarrow \text{Hf(OC(CH}_3\text{)}_2\text{CH}_2\text{OCH}_3\text{)}_4 + 4 \text{HCl} HfCl4​+4HOCH2​C(CH3​)2​OCH3​→Hf(OC(CH3​)2​CH2​OCH3​)4​+4HCl

Industrial Production Methods

In industrial settings, the production of Tetrakis(1-methoxy-2-methyl-2-propoxy)hafnium(IV) involves large-scale reactions using high-purity reagents and controlled environments to ensure the quality and consistency of the product. The compound is typically purified through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Tetrakis(1-methoxy-2-methyl-2-propoxy)hafnium(IV) undergoes various types of chemical reactions, including:

    Hydrolysis: Reacts with water to form hafnium dioxide and the corresponding alcohol.

    Thermal Decomposition: Decomposes upon heating to produce hafnium dioxide and volatile organic byproducts.

    Ligand Exchange: Can undergo ligand exchange reactions with other alcohols or alkoxides.

Common Reagents and Conditions

    Hydrolysis: Water or moisture in the air.

    Thermal Decomposition: Elevated temperatures, typically above 200°C.

    Ligand Exchange: Other alcohols or alkoxides in the presence of a suitable catalyst.

Major Products Formed

    Hydrolysis: Hafnium dioxide (HfO2) and 1-methoxy-2-methyl-2-propanol.

    Thermal Decomposition: Hafnium dioxide (HfO2) and various organic byproducts.

    Ligand Exchange: New hafnium alkoxide compounds.

Scientific Research Applications

Tetrakis(1-methoxy-2-methyl-2-propoxy)hafnium(IV) has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of hafnium-based materials and catalysts.

    Biology: Investigated for its potential use in biomedical applications, such as drug delivery systems.

    Medicine: Explored for its potential in radiotherapy due to the unique properties of hafnium.

    Industry: Utilized in the production of high-k dielectrics for semiconductor devices and thin-film deposition processes.

Mechanism of Action

The mechanism of action of Tetrakis(1-methoxy-2-methyl-2-propoxy)hafnium(IV) primarily involves its ability to act as a precursor for the formation of hafnium dioxide. The compound undergoes hydrolysis or thermal decomposition to produce hafnium dioxide, which is a key material in various applications. The molecular targets and pathways involved include the interaction of the hafnium center with oxygen and other ligands, leading to the formation of stable hafnium-oxygen bonds.

Comparison with Similar Compounds

Similar Compounds

    Tetrakis(1-methoxy-2-methyl-2-propoxy)zirconium(IV): Similar structure and properties, used in similar applications.

    Hafnium(IV) ethoxide: Another hafnium-based alkoxide with different alkyl groups.

    Hafnium(IV) isopropoxide: Similar compound with isopropoxide ligands.

Uniqueness

Tetrakis(1-methoxy-2-methyl-2-propoxy)hafnium(IV) is unique due to its specific ligand structure, which provides distinct properties such as volatility and reactivity. These properties make it particularly suitable for applications in thin-film deposition and high-k dielectric materials.

Properties

IUPAC Name

hafnium;1-methoxy-2-methylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C5H12O2.Hf/c4*1-5(2,6)4-7-3;/h4*6H,4H2,1-3H3;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZCHLVMRAOQSDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COC)O.CC(C)(COC)O.CC(C)(COC)O.CC(C)(COC)O.[Hf]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H48HfO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

595.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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